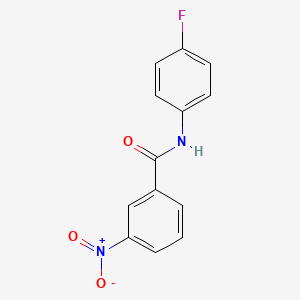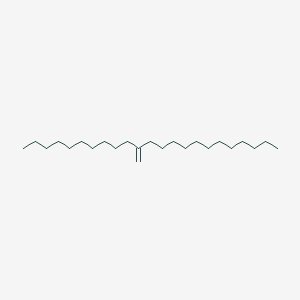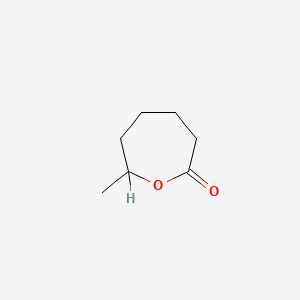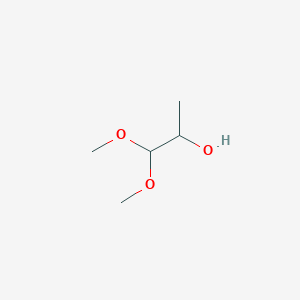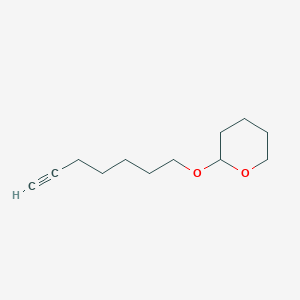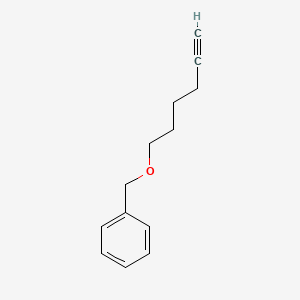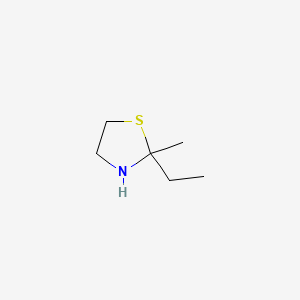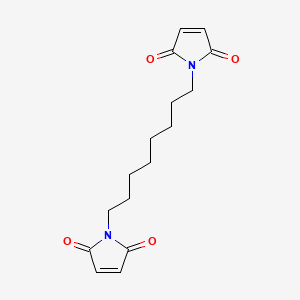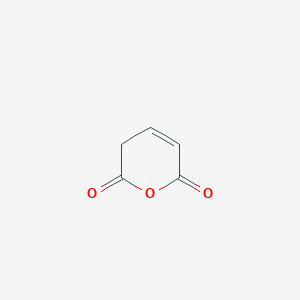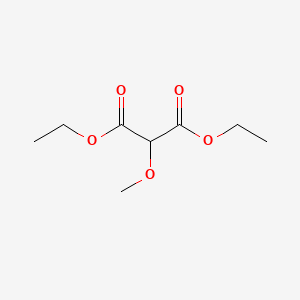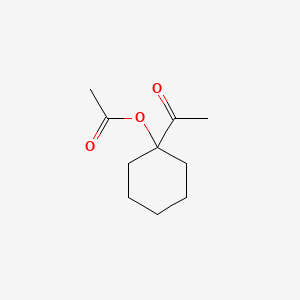
1-Acetylcyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylcyclohexyl acetate, also known as 1-acetoxy-1-acetylcyclohexane or fema 3701, belongs to the class of organic compounds known as alpha-acyloxy ketones. These are ketones that have an acyloxy substituent alpha to the carbonyl group. They have the general structure R4C(=O)OC(R2)(R3)C(R1)=O (R1=organyl, R4=H or organyl; R2, R3 = any atom). This compound is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a sweet, floral, and fruity taste.
Scientific Research Applications
Fragrance Synthesis The compound has been utilized in fragrance synthesis. For instance, the synthesis of 1-(3,3-dimethylcyclohexyl) ethyl acetate, a related compound, involves the reaction of dihydromycene with acetic acid, indicating potential applications in fragrance industries (Shen et al., 2013).
Biomedical Applications In biomedical applications, acetal-modified polysaccharides, which may include derivatives of 1-Acetylcyclohexyl acetate, have been used to develop pH-sensitive solubility-switching materials, highlighting its potential in drug delivery systems (Graham & Broaders, 2019).
Membrane Technology The material has implications in membrane technology, as seen in the study of cellulose acetate membranes for natural gas purification. Understanding the impact of water vapor permeation through such membranes is crucial for improving separation performance (Chen et al., 2015).
Chemical Synthesis and Kinetics this compound-related compounds are used in various chemical syntheses, such as in the creation of amino acid bearing Schiff base ligands for studying antioxidant and enzyme inhibitory properties (Ikram et al., 2015). Additionally, it plays a role in investigating the kinetics of chemical reactions, like the Michael addition reaction of acetylacetone with 2-cyclohexene-1-one (Susan et al., 2018).
Properties
CAS No. |
52789-73-8 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(1-acetylcyclohexyl) acetate |
InChI |
InChI=1S/C10H16O3/c1-8(11)10(13-9(2)12)6-4-3-5-7-10/h3-7H2,1-2H3 |
InChI Key |
GIFAYASOTQVRTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCCC1)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCCCC1)OC(=O)C |
density |
1.04 |
| 52789-73-8 | |
physical_description |
colourless, oily liquid with a sweet fruity, floral, honey odou |
solubility |
slightly soluble in water, soluble in alcohols and oils |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


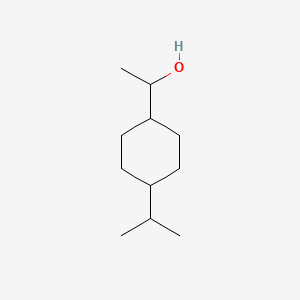
![5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1617250.png)
